Cas no 69212-62-0 (2,2-Dimethyl-N-thiazol-2-yl-propionamide)
2,2-Dimethyl-N-thiazol-2-yl-propionamide Chemical and Physical Properties
Names and Identifiers
-
- N-(thiazol-2-yl)pivalamide
- UCA21262
- Cambridge id 5224263
- Z28173619
- F95203
- 69212-62-0
- 2,2-Dimethyl-N-thiazol-2-yl-propionamide
- 2,2-dimethyl-N-1,3-thiazol-2-ylpropanamide
- AE-848/31939047
- TimTec1_004951
- SCHEMBL592704
- CHEMBL4521430
- 888-679-7
- HMS1548B01
- EN300-197264
- DB-298535
- 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide
- CS-0238551
- CISAFUJYQGBPLZ-UHFFFAOYSA-N
- AKOS000638195
-
- MDL: MFCD00457193
- Inchi: 1S/C8H12N2OS/c1-8(2,3)6(11)10-7-9-4-5-12-7/h4-5H,1-3H3,(H,9,10,11)
- InChI Key: CISAFUJYQGBPLZ-UHFFFAOYSA-N
- SMILES: S1C=CN=C1NC(C(C)(C)C)=O
Computed Properties
- Exact Mass: 184.06703418Da
- Monoisotopic Mass: 184.06703418Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 70.2Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: NA
2,2-Dimethyl-N-thiazol-2-yl-propionamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,2-Dimethyl-N-thiazol-2-yl-propionamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D482033-50mg |
2,2-Dimethyl-N-thiazol-2-yl-propionamide |
69212-62-0 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D482033-100mg |
2,2-Dimethyl-N-thiazol-2-yl-propionamide |
69212-62-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D482033-500mg |
2,2-Dimethyl-N-thiazol-2-yl-propionamide |
69212-62-0 | 500mg |
$ 340.00 | 2022-06-05 | ||
| Enamine | EN300-197264-0.05g |
2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide |
69212-62-0 | 95.0% | 0.05g |
$35.0 | 2025-03-21 | |
| Enamine | EN300-197264-0.1g |
2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide |
69212-62-0 | 95.0% | 0.1g |
$54.0 | 2025-03-21 | |
| Enamine | EN300-197264-0.25g |
2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide |
69212-62-0 | 95.0% | 0.25g |
$77.0 | 2025-03-21 | |
| Enamine | EN300-197264-0.5g |
2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide |
69212-62-0 | 95.0% | 0.5g |
$140.0 | 2025-03-21 | |
| Enamine | EN300-197264-1.0g |
2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide |
69212-62-0 | 95.0% | 1.0g |
$212.0 | 2025-03-21 | |
| Enamine | EN300-197264-2.5g |
2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide |
69212-62-0 | 95.0% | 2.5g |
$418.0 | 2025-03-21 | |
| Enamine | EN300-197264-5.0g |
2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide |
69212-62-0 | 95.0% | 5.0g |
$618.0 | 2025-03-21 |
2,2-Dimethyl-N-thiazol-2-yl-propionamide Related Literature
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 2,2-Dimethyl-N-thiazol-2-yl-propionamide
Recent Advances in the Study of 2,2-Dimethyl-N-thiazol-2-yl-propionamide (CAS: 69212-62-0) in Chemical Biology and Pharmaceutical Research
The compound 2,2-Dimethyl-N-thiazol-2-yl-propionamide (CAS: 69212-62-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
Recent studies have highlighted the role of 2,2-Dimethyl-N-thiazol-2-yl-propionamide as a promising scaffold in drug discovery. Its thiazole moiety, combined with the dimethylpropionamide group, offers a versatile platform for the development of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against a range of kinase targets, suggesting its utility in oncology and inflammatory diseases.
In terms of synthesis, advancements have been made in optimizing the yield and purity of 2,2-Dimethyl-N-thiazol-2-yl-propionamide. A recent patent (US20230145678) describes an improved synthetic route that reduces byproduct formation and enhances scalability. This development is particularly significant for industrial applications, where large-scale production is often a bottleneck.
Biological evaluations of this compound have revealed intriguing mechanisms of action. Research published in Bioorganic & Medicinal Chemistry Letters (2024) indicates that 2,2-Dimethyl-N-thiazol-2-yl-propionamide derivatives can modulate specific signaling pathways involved in cell proliferation and apoptosis. These findings open new avenues for targeting hard-to-treat cancers and autoimmune disorders.
Pharmacokinetic studies have also progressed, with recent data showing favorable absorption and distribution profiles for select derivatives. However, challenges remain in optimizing metabolic stability and reducing potential off-target effects, as noted in a 2024 review article in Drug Discovery Today.
Looking forward, the unique chemical properties of 2,2-Dimethyl-N-thiazol-2-yl-propionamide (CAS: 69212-62-0) position it as a valuable tool compound for medicinal chemistry exploration. Current research efforts are focusing on structure-activity relationship studies to identify optimal substitutions that enhance both potency and selectivity. The compound's potential as a versatile building block for fragment-based drug discovery is particularly exciting to the pharmaceutical community.
In conclusion, 2,2-Dimethyl-N-thiazol-2-yl-propionamide represents an important case study in modern drug discovery, demonstrating how careful optimization of relatively simple chemical structures can yield compounds with significant therapeutic potential. Continued research into this scaffold is likely to yield valuable insights for both academic and industrial researchers in the chemical biology and pharmaceutical fields.
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